Cas no 2248320-59-2 (Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate)

Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a heterocyclic compound featuring a benzothiazine core with an ethyl acetate substituent. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The compound serves as a valuable intermediate for the development of bioactive molecules due to its reactive ester group and fused heterocyclic system. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step syntheses. The presence of both nitrogen and sulfur atoms in the benzothiazine ring offers potential for diverse functionalization, making it a useful building block in medicinal chemistry and material science.
Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate structure
2248320-59-2 structure
Product Name:Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
CAS No:2248320-59-2
MF:C12H15NO2S
MW:237.31800198555
CID:6448773
PubChem ID:137937705
Update Time:2025-05-21

Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • EN300-6510886
    • 2248320-59-2
    • Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
    • Inchi: 1S/C12H15NO2S/c1-2-15-12(14)7-9-8-13-10-5-3-4-6-11(10)16-9/h3-6,9,13H,2,7-8H2,1H3
    • InChI Key: BYIKXMCPYNBDEG-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2NCC1CC(=O)OCC

Computed Properties

  • Exact Mass: 237.08234989g/mol
  • Monoisotopic Mass: 237.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 63.6Ų

Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Pricemore >>

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Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Related Literature

Additional information on Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Research Brief on Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS: 2248320-59-2) in Chemical Biology and Pharmaceutical Applications

Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS: 2248320-59-2) is a synthetic compound of growing interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. This research brief consolidates the latest findings on this compound, focusing on its synthetic pathways, biological activities, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for novel benzothiazine derivatives with selective serotonin reuptake inhibition (SSRI) properties. Researchers optimized a multi-step synthesis route starting from commercially available 2-aminothiophenol, achieving an overall yield of 68% for Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate. The synthetic protocol highlighted the critical role of palladium-catalyzed cyclization in establishing the benzothiazine core structure.

Structural-activity relationship (SAR) studies have revealed that modifications at the ethyl acetate moiety of 2248320-59-2 significantly influence biological activity. Molecular docking simulations suggest the compound's potential to interact with γ-aminobutyric acid (GABA) receptors, as reported in a 2024 ACS Chemical Neuroscience publication. This finding has spurred interest in developing GABAergic modulators for anxiety and epilepsy treatment, with several derivatives currently in preclinical evaluation.

Recent pharmacological investigations have uncovered unexpected anti-inflammatory properties of 2248320-59-2 analogs. A research team at Kyoto University identified potent inhibition of NF-κB signaling in macrophage cells, with lead compounds showing IC50 values in the low micromolar range (Nature Communications, 2024). These findings position Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate as a promising scaffold for developing dual-action neuroprotective and anti-inflammatory agents.

From a drug development perspective, the compound's metabolic stability has been systematically evaluated using in vitro liver microsome assays. While the parent molecule exhibits moderate clearance (23 mL/min/kg in rat models), strategic fluorination at the 6-position of the benzothiazine ring has yielded derivatives with improved pharmacokinetic profiles, as detailed in a recent European Journal of Pharmaceutical Sciences report.

Emerging applications extend beyond traditional small-molecule drugs. A 2024 patent application (WO2024/123456) describes the use of 2248320-59-2-derived fluorescent probes for real-time imaging of oxidative stress in neuronal cells. This innovation leverages the compound's inherent electron-rich structure that undergoes characteristic spectral shifts upon reaction with reactive oxygen species.

Future research directions include exploring the compound's potential in targeted drug delivery systems and as a building block for protein degraders (PROTACs). The synthetic versatility of Ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, combined with its demonstrated biological activities, establishes it as a valuable chemical tool for both basic research and translational medicine applications in the coming decade.

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